5-chloropyrimidine-2-carboxylic Acid
Overview
Description
5-Chloropyrimidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The chlorine atom at the 5th position and the carboxylic acid group at the 2nd position are functional groups that can participate in various chemical reactions, making this compound a versatile intermediate in pharmaceutical and chemical research.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 5-(2-haloethyl)pyrimidine derivatives involves the introduction of iodine and chlorine atoms into the C-5 side chain by reacting 5-(2-hydroxyethyl)pyrimidine with hydroiodic acid and phosphoryl chloride, respectively . Another approach for synthesizing pyrimidine derivatives is the Biginelli reaction, which involves the condensation of benzyl acetoacetate with methylurea and aldehydes to produce dihydropyrimidinecarboxylic acids . Additionally, cyclization of N-(cyanovinyl)formamidine intermediates in the presence of dry HCl has been used to synthesize 5-carbethoxy-4-chloro-6-(substituted amino)pyrimidines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic methods. X-ray crystallography has been used to determine the structure of intermediates and final products, revealing details such as planarity and hydrogen bonding patterns . For example, the structure of α-(1-carbamyliminomethylene)-γ-butyrolactone, an intermediate in the synthesis of haloethylpyrimidines, was determined to deviate very slightly from planarity and form one-dimensional chains of edge-fused rings through hydrogen bonds .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions due to their reactive functional groups. The carboxylic acid group can be converted into acid azides, which can then undergo Curtius rearrangement to form urethanes . The halogen atoms in the pyrimidine ring can participate in halogen bonding, which is significant in the formation of cocrystals and affects the solid-state properties of the compounds . The presence of substituents on the pyrimidine ring can also influence the biological activity of the compounds, as seen in the synthesis of pyrazolopyrimidines with moderate anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrimidine ring. The synthesis methods, such as microwave and ultrasound irradiation, can offer advantages like high yields and environmental friendliness . Electrochemical studies and antioxidant activity assays provide insights into the reactivity and potential therapeutic applications of these compounds . The iodine-catalyzed, one-pot synthesis of tetrazolopyrimidines showcases the operational simplicity and eco-friendly nature of some synthetic approaches .
Scientific Research Applications
Co-crystal Design
Research involving 4-amino-5-chloro-2,6-dimethylpyrimidine, a close relative of 5-chloropyrimidine-2-carboxylic acid, highlights its use in the design of co-crystals with various carboxylic acids. These co-crystals exhibit diverse hydrogen bonding and halogen bonding characteristics, potentially offering applications in materials science and pharmaceuticals (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Metal-Bearing Pyrimidines Synthesis
5-Pyrimidyllithium species, closely related to 5-chloropyrimidine-2-carboxylic acid, have been synthesized demonstrating stability when flanked by electron-withdrawing groups like chlorine. This synthesis yields 5-carboxylic acids, indicating potential in organic synthesis and material science (Schlosser, Lefebvre, & Ondi, 2006).
Facile Synthesis of Halogen-Pyrimidine Carboxylic Acids
A facile synthetic approach to 2‐amino‐5‐halogen‐pyrimidine‐4‐carboxylic acids, closely related to 5-chloropyrimidine-2-carboxylic acid, has been developed. This synthesis method could have implications in the preparation of derivatives for pharmaceutical research (Blyumin, Neunhoeffer, & Volovenko, 2007).
Oligonucleotide Synthesis
Research on the synthesis of oligonucleotides containing 5-chlorocytosine, a derivative of 5-chloropyrimidine, suggests potential applications in studying DNA-protein interactions and mutagenesis, which are critical in genetics and molecular biology (Kang, Burdzy, Liu, & Sowers, 2004).
Antimicrobial Activities
Studies on derivatives of 5-chloropyrimidine-2-carboxylic acid show potential antimicrobial activities, indicating its utility in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Metal Complex Studies
Research on metal complexes involving pyrimidine carboxylic acids demonstrates their utility in coordination chemistry and materials science. Such studies could lead to new insights in the field of inorganic chemistry (Świderski et al., 2019).
Tricyclic Compound Synthesis
Intramolecular Friedel-Crafts cyclization of chloropyrimidine derivatives has been explored for the synthesis of tricyclic compounds, which may have applications in pharmaceutical research and drug discovery (Yang, Che, Dang, Wei, Gao, & Bai, 2005).
Crystal Engineering
The preparation of ligands like 4- and 5-carboxylic acid pyrimidine for coordination complexes underlines their importance in crystal engineering, which can have implications in materials science and pharmaceuticals (Aakeröy, Desper, Levin, & Valdés-Martínez, 2006).
Microwave-Assisted Synthesis
Microwave-assisted synthesis methods for derivatives of 5-chloropyrimidine-2-carboxylic acid highlight the efficiency in producing such compounds, suggesting potential in accelerating chemical research and pharmaceutical development (Hesse, Perspicace, & Kirsch, 2007).
Safety And Hazards
properties
IUPAC Name |
5-chloropyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHZTYHFUHDFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427987 | |
Record name | 5-chloropyrimidine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloropyrimidine-2-carboxylic Acid | |
CAS RN |
38275-61-5 | |
Record name | 5-chloropyrimidine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloropyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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